

Application Notes and Protocols for In vivo Delivery of Dovitinib-RIBOTAC

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Compound of Interest

Compound Name: Dovitinib-RIBOTAC TFA

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Introduction

Dovitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR), among others.[1][2][3] Its mechanism of action involves the inhibition of phosphorylation of these RTKs, which can lead to a reduction in tumor cell proliferation, angiogenesis, and induction of apoptosis. Dovitinib has been investigated in various preclinical and clinical settings for a range of cancers.[1][3][4][5][6][7]

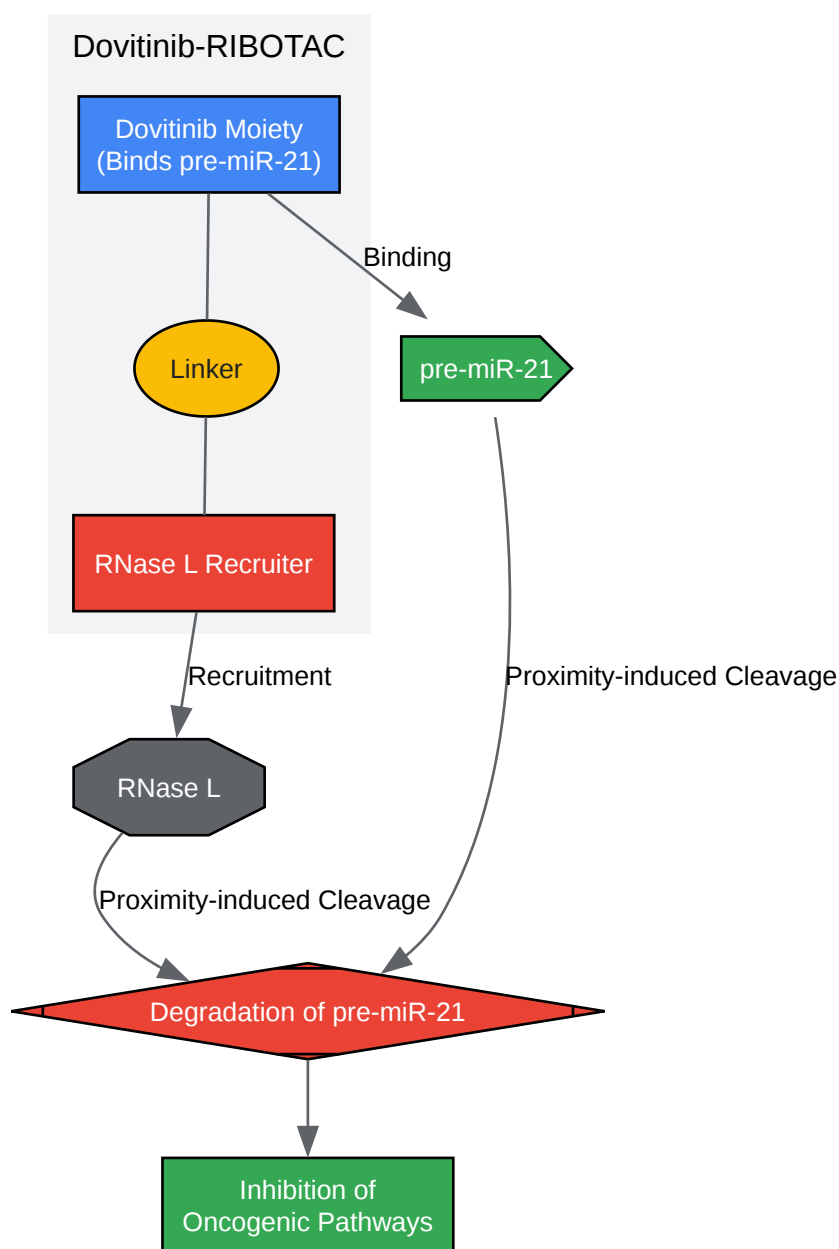
Recently, a novel iteration of Dovitinib has been developed in the form of a RIBOTAC (Ribonuclease Targeting Chimera). This Dovitinib-RIBOTAC is an RNA-targeting degrader designed to specifically bind to and degrade pre-miR-21, an oncogenic microRNA.[8][9][10] By recruiting RNase L to the target pre-miR-21, the RIBOTAC induces its cleavage and subsequent degradation, thereby inhibiting the maturation of miR-21 and its downstream oncogenic effects.[10] This approach has shown promise in mouse models of triple-negative breast cancer and Alport Syndrome, both of which are associated with miR-21 overexpression.[9][10][11]

These application notes provide detailed protocols for the in vivo delivery of Dovitinib-RIBOTAC, drawing upon established methodologies for small molecule inhibitors and targeted RNA degraders. The protocols and data presented are intended to serve as a comprehensive guide for researchers utilizing Dovitinib-RIBOTAC in preclinical animal models.

Signaling Pathways and Mechanism of Action

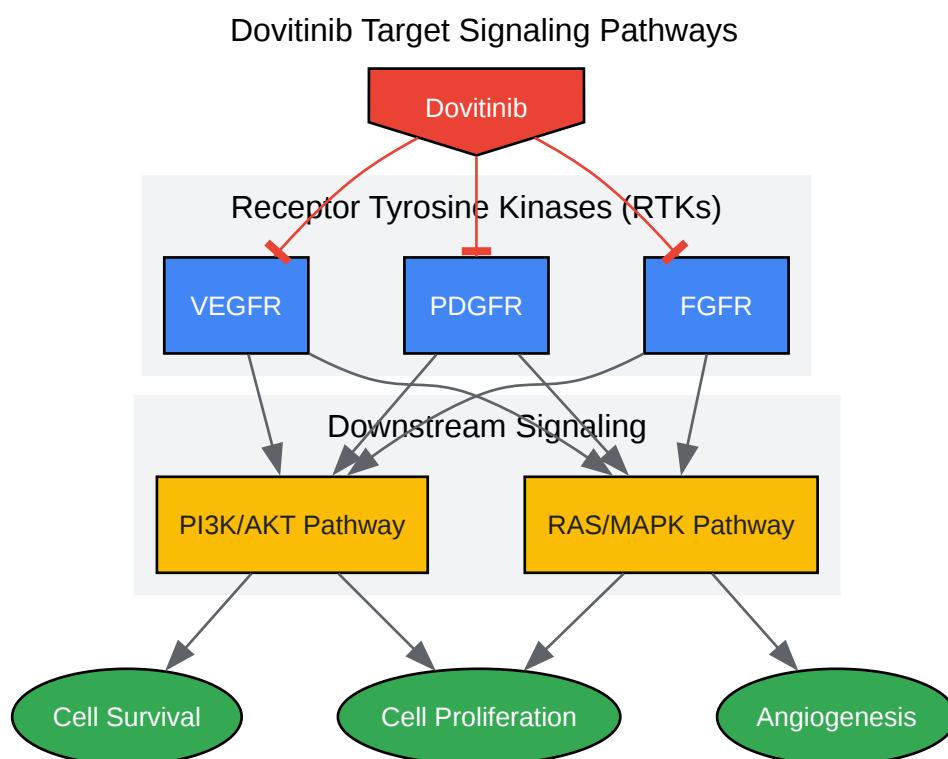
To understand the context of Dovitinib-RIBOTAC's application, it is crucial to visualize its mechanism of action and the signaling pathways it modulates.

Mechanism of Action of Dovitinib-RIBOTAC



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Caption: Mechanism of Dovitinib-RIBOTAC action.

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Caption: Simplified signaling pathways inhibited by Dovitinib.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving Dovitinib and Dovitinib-RIBOTAC.

Table 1: In Vivo Efficacy of Dovitinib in Xenograft Models

Animal Model	Cancer Type	Dose and Route	Treatment Schedule	Outcome	Reference
Xenograft Mouse Model	FGFR3 Multiple Myeloma	10-60 mg/kg/day, Oral	21 days	48-94% tumor growth inhibition	[12]
Xenograft Mouse Model	Hepatocellular Carcinoma	50, 75 mg/kg, Oral	Not Specified	97-98% tumor growth inhibition	[12]
Subcutaneous Xenografts (MKN-45)	Gastric Adenocarcinoma	Not Specified	Not Specified	76% tumor growth inhibition	[6]
Intratumoral Mouse Model (MFM223 cells)	Breast Cancer Bone Metastasis	40 mg/kg, Oral	5 weeks	Reduced tumor-induced bone changes	[5]

Table 2: In Vivo Efficacy of Dovitinib-RIBOTAC

Animal Model	Condition	Dose and Route	Treatment Schedule	Outcome	Reference
Xenograft Mouse Model	Triple-Negative Breast Cancer	56 mg/kg, Intraperitoneal	Every other day for 30 days	Anti-tumor activity	[8]
Mouse Model	Alport Syndrome	56 mg/kg, Intraperitoneal	Every other day for 42 days	Ameliorative effect, stabilized urine albumin	[8]
Mouse Model	Triple-Negative Breast Cancer	56 mg/kg, Intraperitoneal	Every other day for 30 days	Decreased number of lung nodules	[10]

Experimental Protocols

The following protocols provide detailed methodologies for the in vivo administration of Dovitinib-RIBOTAC. These are generalized protocols and may require optimization based on the specific animal model and experimental goals.

Protocol 1: Formulation of Dovitinib-RIBOTAC for In Vivo Administration

Objective: To prepare a stable and well-tolerated formulation of Dovitinib-RIBOTAC for intraperitoneal injection in mice.

Materials:

- Dovitinib-RIBOTAC powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- PEG300 (Polyethylene glycol 300), sterile
- Tween 80 (Polysorbate 80), sterile
- Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile, light-protected microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required amount of Dovitinib-RIBOTAC: Based on the desired dose (e.g., 56 mg/kg) and the average weight of the mice in the treatment group, calculate the total amount of Dovitinib-RIBOTAC needed for the study.
- Prepare the vehicle solution: A common vehicle for hydrophobic compounds consists of DMSO, PEG300, Tween 80, and saline. A typical ratio is 5-10% DMSO, 30-40% PEG300,

5% Tween 80, and the remainder saline or PBS.^[13]

◦ Example Vehicle Formulation (for 1 ml):

- 50 µl DMSO
 - 400 µl PEG300
 - 50 µl Tween 80
 - 500 µl Sterile Saline
- Dissolve Dovitinib-RIBOTAC: a. Weigh the calculated amount of Dovitinib-RIBOTAC powder and place it in a sterile, light-protected tube. b. Add the required volume of DMSO to the powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution. c. Add the PEG300 to the DMSO solution and vortex until the mixture is homogeneous. d. Add the Tween 80 and vortex again. e. Finally, add the sterile saline or PBS to the mixture in a dropwise manner while continuously vortexing to prevent precipitation.
 - Final Formulation Check: The final formulation should be a clear, homogenous solution. If any precipitation is observed, the formulation may need to be adjusted (e.g., by altering the solvent ratios).
 - Storage: Prepare the formulation fresh on each day of dosing. If short-term storage is necessary, protect from light and store at 4°C. Before administration, allow the formulation to come to room temperature and vortex to ensure homogeneity.

Note: It is highly recommended to perform a tolerability study with the chosen vehicle in a small cohort of animals before initiating a large-scale efficacy study.

Protocol 2: Administration of Dovitinib-RIBOTAC via Intraperitoneal (I.P.) Injection in a Xenograft Mouse Model

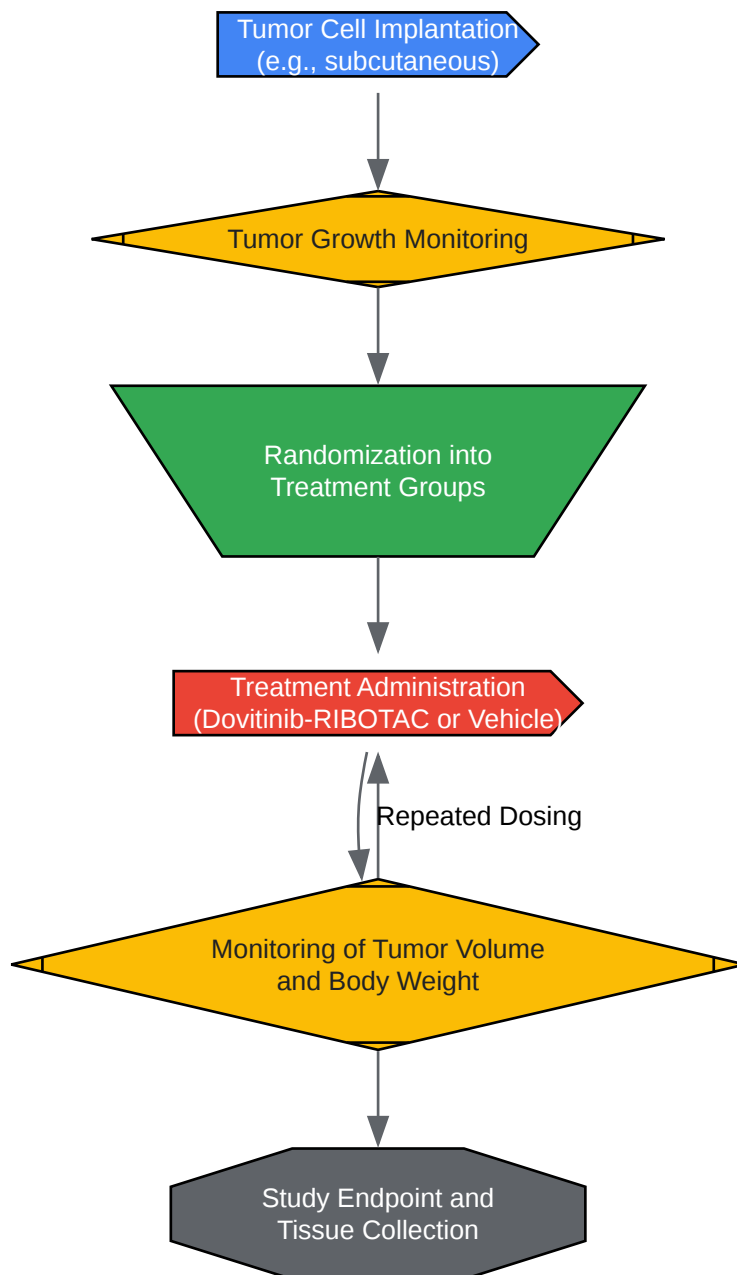
Objective: To administer the formulated Dovitinib-RIBOTAC to tumor-bearing mice to assess its anti-tumor efficacy.

Materials:

- Tumor-bearing mice (e.g., immunodeficient mice with triple-negative breast cancer xenografts)
- Prepared Dovitinib-RIBOTAC formulation
- Sterile syringes (e.g., 1 ml) with fine-gauge needles (e.g., 27-30G)
- Animal scale
- 70% Ethanol for disinfection
- Appropriate personal protective equipment (PPE)

Experimental Workflow:

In Vivo Efficacy Study Workflow

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